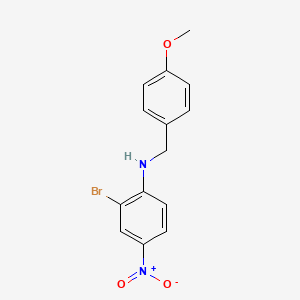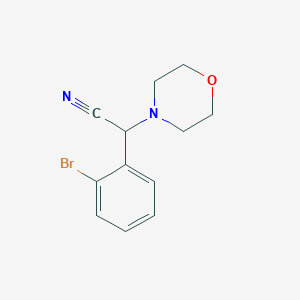
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile
Descripción general
Descripción
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, also known as 2-Bromo-2-morpholinopropanenitrile (BMPN), is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 140-142°C and a boiling point of 188-190°C. BMPN is used in a variety of laboratory experiments, including those involving organic synthesis, drug discovery, and biochemical analysis. In
Aplicaciones Científicas De Investigación
Photophysical Characterization and DNA Binding
The complex [Ru(phen)2dppz]2+, closely related to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, exhibits a "light-switch" effect crucial for its utility as a spectroscopic probe for DNA. Detailed investigations into its photophysics in aqueous and acetonitrile-water mixtures reveal a small quantum yield of photoluminescence, dependent on the formation of a novel metal-to-ligand charge-transfer species (E. Olson et al., 1997).
Structural Analysis and Emission Properties
4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine, synthesized from morpholine and 4-aminobenzoic acid, shows intense absorption and emission bands in acetonitrile and 2-methyltetrahydrofuran solutions. The emission characteristics suggest a mixture of π-π* and n-π* transitions, with potential implications for the study of electronic transitions in related compounds (Taylor Chin et al., 2010).
Synthetic Methodologies
A one-pot synthetic method for constructing 3-substituted morpholine-2-one derivatives, involving the reflux of amino acids with 1,2-dibromoethane and subsequent treatment with benzyl bromide in acetonitrile, highlights the versatility of acetonitrile as a solvent in facilitating complex organic reactions (G. Yellol et al., 2010).
Reactivity and Catalysis
The oxidation of (3,4-dihydroxyphenyl)acetonitrile results in a product with significant implications for the Gates' morphine synthesis, showcasing the reactivity of acetonitrile-based compounds in complex organic syntheses and their potential applications in pharmaceutical research (E. Land et al., 2003).
Propiedades
IUPAC Name |
2-(2-bromophenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWNHVPBRFVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



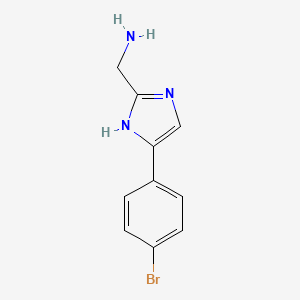
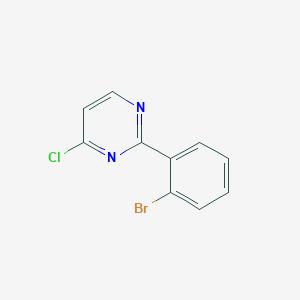
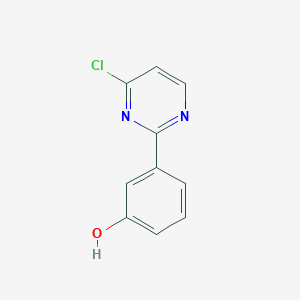
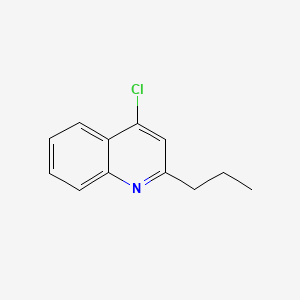
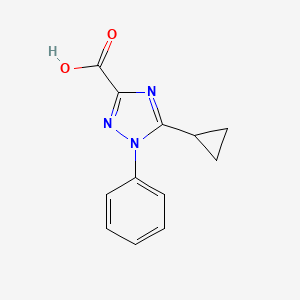
![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
![1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B1518570.png)
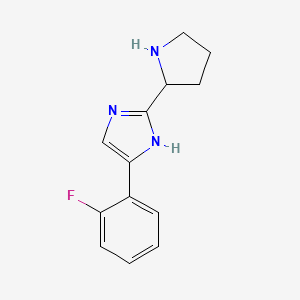
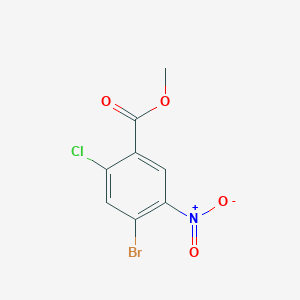
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1518575.png)
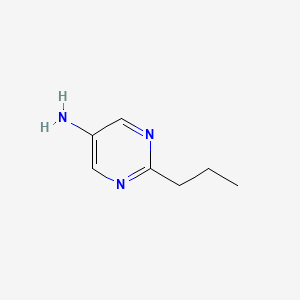
![4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid](/img/structure/B1518577.png)
